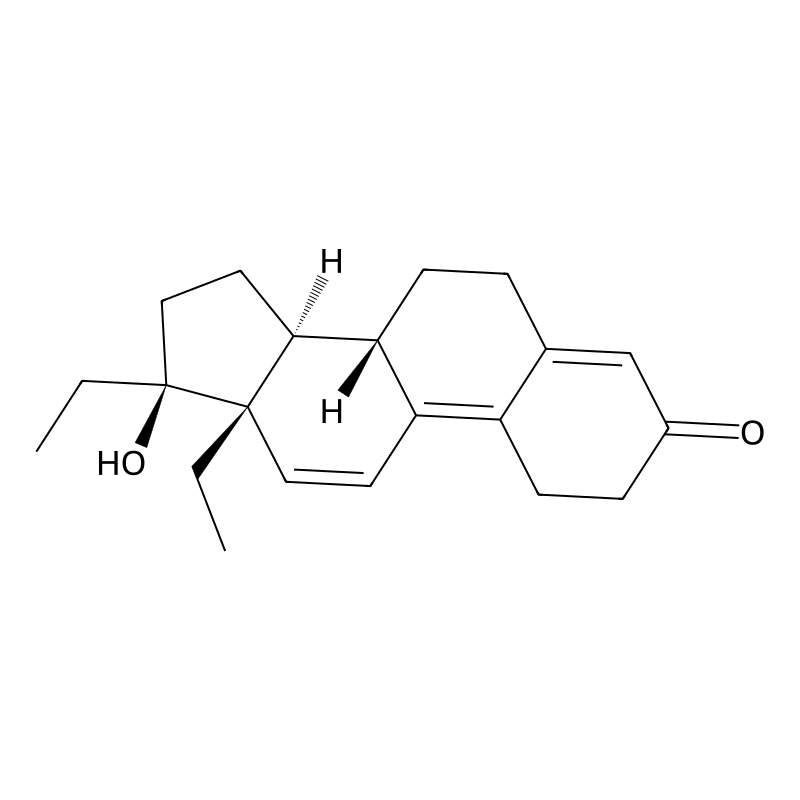Tetrahydrogestrinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Tetrahydrogestrinone is a synthetic anabolic-androgenic steroid, chemically classified as a 17α-alkylated derivative of nandrolone (19-nortestosterone). It is also known by the nickname "The Clear" and has a molecular formula of C21H28O2 with a molar mass of approximately 312.45 g/mol. Tetrahydrogestrinone was developed in the early 2000s and gained notoriety for its use among elite athletes to enhance performance, although it was never marketed for medical use. Its structure is closely related to gestrinone, a progestin, but tetrahydrogestrinone is distinguished by its unique modifications that enhance its anabolic properties and receptor binding affinity .
Tetrahydrogestrinone undergoes hydrolysis in biological systems, which can affect its activity and stability. The compound's synthesis involves the hydrogenation of gestrinone, where an ethynyl group at carbon 17 is converted into an ethyl group. This transformation enhances the steroid's anabolic effects by increasing its resistance to hepatic metabolism, thereby prolonging its action in the body .
The general reaction can be summarized as follows:
- Starting Material: Gestrinone (C21H26O2)
- Hydrogenation Reaction:
- Product: Tetrahydrogestrinone
Tetrahydrogestrinone exhibits significant androgenic and anabolic activity. It binds with high affinity to androgen receptors, similar to dihydrotestosterone, and activates androgen receptor-mediated signaling pathways. Studies have shown that it promotes myogenic differentiation in multipotent mesenchymal cells and prevents muscle atrophy in orchidectomized rats, indicating its potential for muscle growth and repair . Unlike many anabolic steroids, tetrahydrogestrinone does not exhibit estrogenic activity, making it unique among synthetic steroids .
The synthesis of tetrahydrogestrinone primarily involves the following steps:
- Starting Compound: Gestrinone.
- Hydrogenation Process:
- The reaction typically requires a catalyst such as palladium or platinum.
- Hydrogen gas is introduced under controlled conditions to facilitate the reduction of the alkynyl group to an alkyl group.
This method effectively converts gestrinone into tetrahydrogestrinone while preserving its steroidal framework, enhancing its pharmacological properties .
Although tetrahydrogestrinone was never officially marketed for clinical use, it has been studied for its potential applications in muscle wasting conditions due to its potent anabolic effects. Its primary notoriety stems from its illicit use in sports for performance enhancement. The compound has been associated with various doping scandals involving elite athletes, leading to increased scrutiny and regulation within competitive sports .
Research has demonstrated that tetrahydrogestrinone binds effectively to androgen receptors and exhibits unique interactions that stabilize the receptor-ligand complex. In vitro studies indicate that tetrahydrogestrinone enhances androgen receptor expression and promotes nuclear translocation, facilitating its anabolic effects on muscle tissue . Additionally, it has been shown to bind with high affinity to glucocorticoid receptors, which may influence weight loss outcomes .
Tetrahydrogestrinone shares structural similarities with several other anabolic steroids but is distinguished by its specific modifications that enhance its binding affinity and potency. Below is a comparison of tetrahydrogestrinone with similar compounds:
| Compound | Structure Type | Anabolic Activity | Androgenic Activity | Estrogenic Activity |
|---|---|---|---|---|
| Tetrahydrogestrinone | 17α-alkylated nandrolone | High | High | None |
| Nandrolone | 19-nortestosterone | Moderate | Moderate | None |
| Trenbolone | 19-nor testosterone derivative | High | High | None |
| Stanozolol | Dihydrotestosterone derivative | Moderate | High | Low |
| Gestrinone | Progestin | Low | Low | Yes |
Tetrahydrogestrinone's unique structure allows it to engage more effectively with androgen receptors compared to these other compounds, resulting in enhanced anabolic effects without estrogenic activity .








